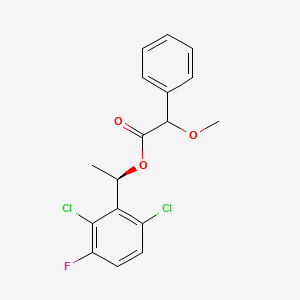
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, including dichloro, fluoro, methoxy, and phenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the chiral center: This can be achieved through asymmetric synthesis or chiral resolution techniques.
Introduction of the dichloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents such as chlorine and fluorine sources.
Esterification: The final step involves the esterification of the intermediate compound with 2-methoxy-2-phenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The halogen groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
科学的研究の応用
Chemistry
In organic synthesis, ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
It can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- ®-1-(2,6-Dichlorophenyl)ethyl 2-methoxy-2-phenylacetate
- ®-1-(3-Fluorophenyl)ethyl 2-methoxy-2-phenylacetate
- ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-hydroxy-2-phenylacetate
Uniqueness
The presence of both dichloro and fluoro groups in ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
特性
分子式 |
C17H15Cl2FO3 |
|---|---|
分子量 |
357.2 g/mol |
IUPAC名 |
[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C17H15Cl2FO3/c1-10(14-12(18)8-9-13(20)15(14)19)23-17(21)16(22-2)11-6-4-3-5-7-11/h3-10,16H,1-2H3/t10-,16?/m1/s1 |
InChIキー |
XTXQOWSDPSTSTO-HQNRFAHOSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC |
正規SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
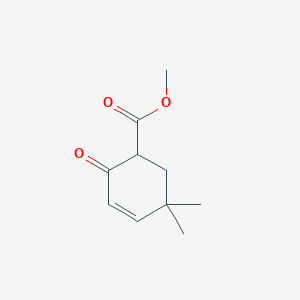


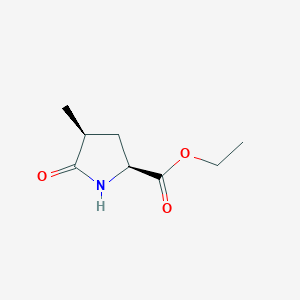
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)

![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
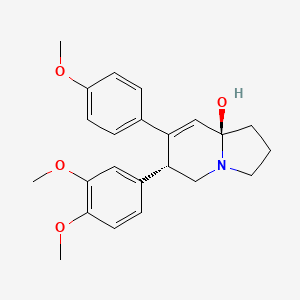
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
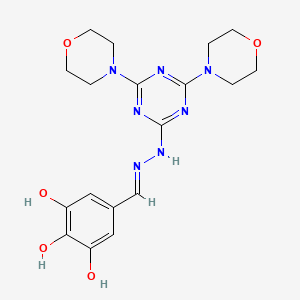
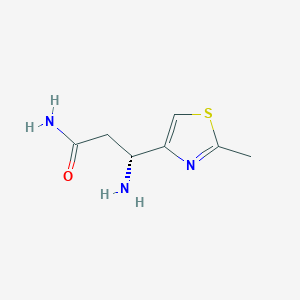
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
